3-Ethyl-1,3-dimethylpiperazine
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Overview
Description
3-Ethyl-1,3-dimethylpiperazine is a heterocyclic organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi Reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
3-Ethyl-1,3-dimethylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-1,3-dimethylpiperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Ethyl-1,3-dimethylpiperazine can be compared with other piperazine derivatives:
1-Ethyl-3,3-dimethylpiperazine: Similar structure but different substitution pattern.
1-Methyl-4-ethylpiperazine: Another piperazine derivative with different biological activities.
1,4-Dimethylpiperazine: Lacks the ethyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-ethyl-1,3-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-8(2)7-10(3)6-5-9-8/h9H,4-7H2,1-3H3 |
InChI Key |
SDCHHNKETNFMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCN1)C)C |
Origin of Product |
United States |
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